molecular formula C24H36N2O2 B12602164 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine CAS No. 650603-00-2

3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B12602164
CAS No.: 650603-00-2
M. Wt: 384.6 g/mol
InChI Key: ZHICIIQPEJMUBB-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by the presence of a dodecyloxy group at the third position and an ethoxyphenyl group at the sixth position of the pyridazine ring. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the dodecyloxy and ethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-(Dodecyloxy)-6-(4-methoxyphenyl)pyridazine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(Dodecyloxy)-6-(4-propoxyphenyl)pyridazine: Contains a propoxy group instead of an ethoxy group.

Uniqueness: 3-(Dodecyloxy)-6-(4-ethoxyphenyl)pyridazine is unique due to the specific combination of dodecyloxy and ethoxyphenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

650603-00-2

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

3-dodecoxy-6-(4-ethoxyphenyl)pyridazine

InChI

InChI=1S/C24H36N2O2/c1-3-5-6-7-8-9-10-11-12-13-20-28-24-19-18-23(25-26-24)21-14-16-22(17-15-21)27-4-2/h14-19H,3-13,20H2,1-2H3

InChI Key

ZHICIIQPEJMUBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC

Origin of Product

United States

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